

Application Notes and Protocols: INY-03-041 for AKT Degradation

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Compound of Interest

Compound Name: INY-03-041

Cat. No.: B1192912

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These application notes provide a comprehensive guide to utilizing **INY-03-041**, a potent and selective pan-AKT degrader, for targeted protein degradation studies. The following protocols and data have been synthesized from published research to facilitate the effective use of this compound in laboratory settings.

INY-03-041 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It is composed of an ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068), linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), which is derived from lenalidomide.^{[1][2]} This dual-action molecule facilitates the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained inhibition of downstream signaling pathways.^{[3][4]}

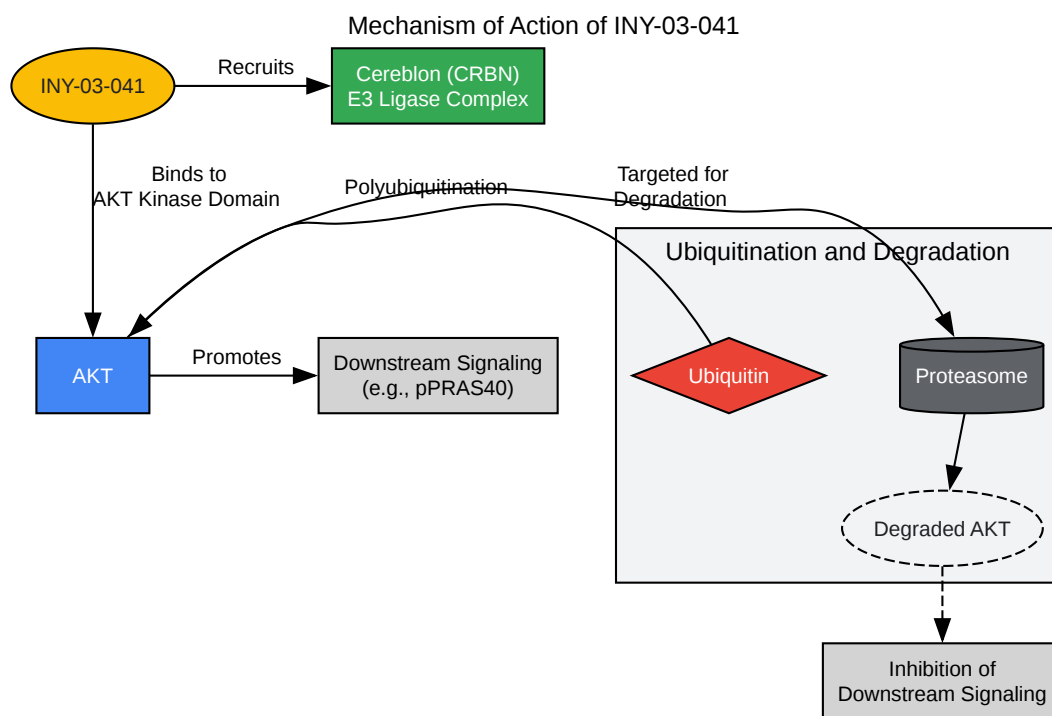
Quantitative Data Summary

The optimal concentration of **INY-03-041** for achieving maximal AKT degradation is crucial for experimental success. The following table summarizes the effective concentrations and observed effects in various cell lines.

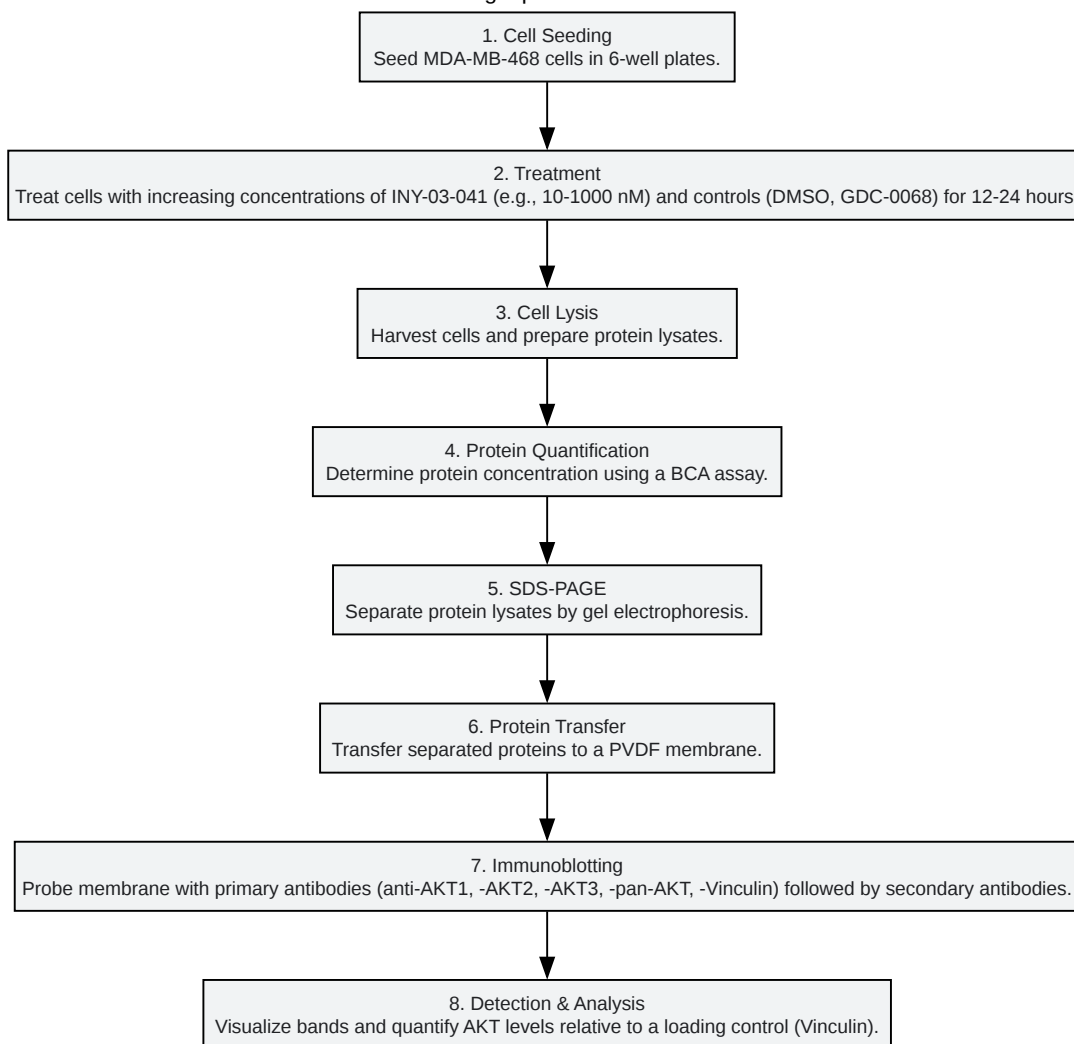
Parameter	Cell Line	Concentration	Time	Effect
Maximal Degradation	MDA-MB-468	100 - 250 nM	12 hours	Potent degradation of all three AKT isoforms.[1][3][4][5]
Sustained Degradation	MDA-MB-468, T47D	250 nM	Up to 96 hours (post-washout)	Sustained AKT degradation and inhibition of downstream signaling.[3][4]
"Hook Effect"	MDA-MB-468	≥ 500 nM	12 hours	Diminished AKT degradation.[1][3][5]
Anti-proliferative Effect (GR50)	ZR-75-1	16 nM	Not Specified	14-fold increased potency compared to GDC-0068.[3][4]
Inhibition of Downstream Signaling	T47D	250 nM	24 hours	No detectable levels of all three AKT isoforms and robust downregulation of pPRAS40.[3][5]

Signaling Pathway and Mechanism of Action

INY-03-041 operates through the ubiquitin-proteasome system to selectively degrade AKT. The diagram below illustrates the mechanism of action.



Workflow for Determining Optimal INY-03-041 Concentration

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